molecular formula C28H41NO B5215942 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide

3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide

Cat. No. B5215942
M. Wt: 407.6 g/mol
InChI Key: ZUZNIVWPAFTFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TBBPA, and it is commonly used as a flame retardant in the production of electronic devices such as computers, televisions, and mobile phones. In recent years, TBBPA has been the subject of extensive research due to its potential effects on human health and the environment.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the development and progression of cancer. TBBPA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that TBBPA can have both beneficial and detrimental effects on human health and the environment. On one hand, TBBPA has been shown to have potential therapeutic effects in the treatment of certain types of cancer. On the other hand, TBBPA has been shown to have negative effects on the environment, such as the disruption of aquatic ecosystems and the potential to accumulate in the food chain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide in lab experiments include its potential therapeutic effects and its ability to reduce the flammability of electronic devices. However, the use of TBBPA in lab experiments also has limitations, such as its potential negative effects on the environment and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide, including the development of new flame retardants that are more environmentally friendly, the exploration of its potential therapeutic effects in the treatment of cancer and other diseases, and the investigation of its potential effects on human health and the environment. Further research is needed to fully understand the mechanism of action of TBBPA and its potential side effects, as well as to develop safer alternatives to this compound.
In conclusion, 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. While TBBPA has shown potential therapeutic effects and has been effective in reducing the flammability of electronic devices, further research is needed to fully understand its mechanism of action and potential side effects. The development of new flame retardants that are more environmentally friendly and the exploration of its potential therapeutic effects in the treatment of cancer and other diseases are promising future directions for research on this compound.

Synthesis Methods

The synthesis of 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide can be achieved through several methods, including Friedel-Crafts acylation, Sonogashira coupling, and Suzuki coupling. The most commonly used method for synthesizing TBBPA is the Friedel-Crafts acylation, which involves the reaction of 2,4,6-tri-tert-butylphenol with benzoyl chloride in the presence of a Lewis acid catalyst.

Scientific Research Applications

TBBPA has been extensively studied for its potential applications in various fields, including the development of new flame retardants, the treatment of certain diseases, and the production of new materials. In the field of flame retardants, TBBPA has been shown to be effective in reducing the flammability of electronic devices without compromising their performance. In the medical field, TBBPA has been studied for its potential to treat certain types of cancer, including breast cancer and prostate cancer.

properties

IUPAC Name

3-phenyl-N-(2,4,6-tritert-butylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO/c1-19(20-14-12-11-13-15-20)16-24(30)29-25-22(27(5,6)7)17-21(26(2,3)4)18-23(25)28(8,9)10/h11-15,17-19H,16H2,1-10H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZNIVWPAFTFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(2,4,6-tritert-butylphenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.